- Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralinsJournal of Organic Chemistry, 1984, 49(22), 4226-37,
Cas no 92013-10-0 (2-Propyl-2,3-dihydro-1H-inden-1-one)

92013-10-0 structure
Nombre del producto:2-Propyl-2,3-dihydro-1H-inden-1-one
Número CAS:92013-10-0
MF:C12H14O
Megavatios:174.238963603973
MDL:MFCD00799578
CID:800312
PubChem ID:5127352
2-Propyl-2,3-dihydro-1H-inden-1-one Propiedades químicas y físicas
Nombre e identificación
-
- 2-Propyl-2,3-dihydro-1H-inden-1-one
- 1H-Inden-1-one,2,3-dihydro-2-propyl-
- 2-propyl-2,3-dihydroinden-1-one
- SCHEMBL9324677
- A844123
- 2-PROPYL-1-INDANONE
- MFCD00799578
- 92013-10-0
- BS-17854
- 2-propylindan-1-one
- 2-propylindanone
- AKOS009158840
- D84138
- CS-0152401
- DTXSID10408578
- 2,3-Dihydro-2-propyl-1H-inden-1-one (ACI)
- 2-n-Propylindanone
- 2-PROPYL-1-INDANONE, 98
-
- MDL: MFCD00799578
- Renchi: 1S/C12H14O/c1-2-5-10-8-9-6-3-4-7-11(9)12(10)13/h3-4,6-7,10H,2,5,8H2,1H3
- Clave inchi: BHZFSMHRFRREQN-UHFFFAOYSA-N
- Sonrisas: O=C1C2C=CC=CC=2CC1CCC
Atributos calculados
- Calidad precisa: 174.10400
- Masa isotópica única: 174.104465066g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 197
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.1
- Superficie del Polo topológico: 17.1Ų
Propiedades experimentales
- Denso: 1.023 g/mL at 25 °C(lit.)
- Punto de ebullición: 65 °C/0.07 mmHg(lit.)
- Punto de inflamación: 113 °C
- índice de refracción: n20/D 1.537(lit.)
- PSA: 17.07000
- Logp: 2.84170
2-Propyl-2,3-dihydro-1H-inden-1-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A159357-100mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 100mg |
$6.0 | 2025-03-04 | |
1PlusChem | 1P00635B-250mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 250mg |
$9.00 | 2024-04-20 | |
Ambeed | A159357-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 1g |
$24.0 | 2025-03-04 | |
A2B Chem LLC | AC83215-100mg |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 100mg |
$5.00 | 2024-07-18 | |
A2B Chem LLC | AC83215-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 1g |
$17.00 | 2024-07-18 | |
Ambeed | A159357-5g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 5g |
$119.0 | 2025-03-04 | |
eNovation Chemicals LLC | D751608-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 1g |
$75 | 2025-02-19 | |
eNovation Chemicals LLC | D751608-5g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 5g |
$160 | 2025-02-27 | |
A2B Chem LLC | AC83215-10g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95% | 10g |
$168.00 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PX287-1g |
2-Propyl-2,3-dihydro-1H-inden-1-one |
92013-10-0 | 95+% | 1g |
639.0CNY | 2021-07-09 |
2-Propyl-2,3-dihydro-1H-inden-1-one Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Lithium diisopropylamide
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Acetic anhydride ; 5 h, 80 °C; 80 °C → 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sulfuric acid Solvents: Dimethylformamide , Water ; 1 h, 50 - 60 °C; 60 °C → 20 °C
1.5 Solvents: Dichloromethane , Water ; 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sulfuric acid Solvents: Dimethylformamide , Water ; 1 h, 50 - 60 °C; 60 °C → 20 °C
1.5 Solvents: Dichloromethane , Water ; 20 °C
Referencia
- Synthesis and stereochemical aspects of 2,6-disubstituted perhydroazulenes-core units for a new class of liquid crystalline materialsEuropean Journal of Organic Chemistry, 2006, (24), 5555-5569,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Tris(trimethylsilyl)silane , Dipotassium phosphate Catalysts: 1,1′-Azobis(cyclohexane-1-carbonitrile) Solvents: (Trifluoromethyl)benzene ; 4 h, 110 °C
Referencia
- Radical-mediated C-C cleavage of unstrained cycloketones and DFT study for unusual regioselectivityNature Communications, 2020, 11(1),,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Cyclopentene Catalysts: Ruthenium(1+), carbonylhydro(η6-benzene)(tricyclohexylphosphine)-, tetrafluorobo… Solvents: Toluene ; 8 h, 120 °C
Referencia
- Deaminative and Decarboxylative Catalytic Alkylation of Amino Acids with KetonesAngewandte Chemie, 2013, 52(51), 13651-13655,
Métodos de producción 5
Condiciones de reacción
Referencia
- 2-Alkylindan-5-carboxylic acid derivatives as liquid crystals, Japan, , ,
2-Propyl-2,3-dihydro-1H-inden-1-one Raw materials
- Valerophenone
- 2,3-dihydro-1H-inden-1-one
- (2S)-3-amino-2-methyl-propanoic acid
- Cyclopentanone, 2-[(2-iodophenyl)methyl]-
2-Propyl-2,3-dihydro-1H-inden-1-one Preparation Products
2-Propyl-2,3-dihydro-1H-inden-1-one Literatura relevante
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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